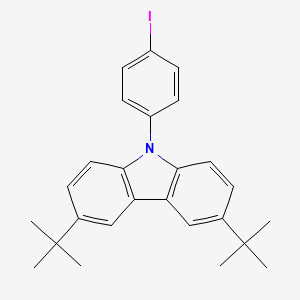
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.
Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.
Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.
3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.
9-Phenylcarbazole: Similar but lacks the tert-butyl groups.
The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.
Propiedades
Número CAS |
255829-32-4 |
|---|---|
Fórmula molecular |
C26H28IN |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 |
Clave InChI |
YQYSNSRGPZHPPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


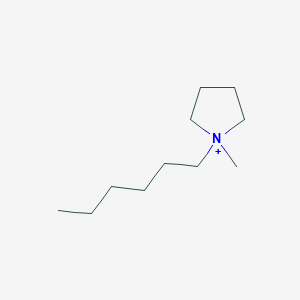
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

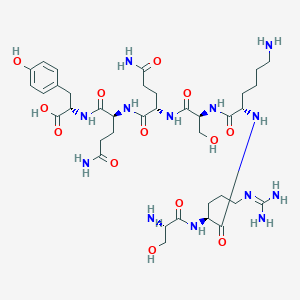

![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
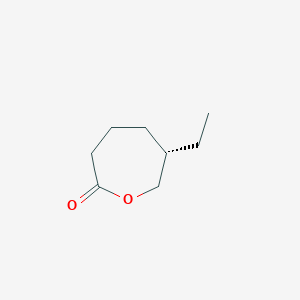
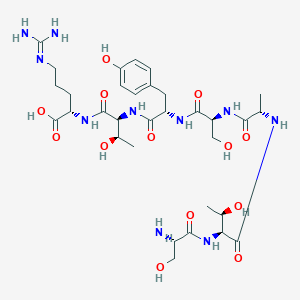
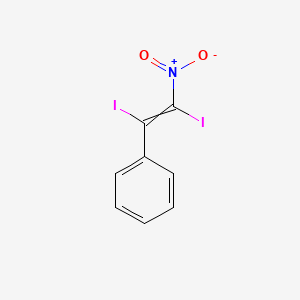
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
